N-(1,3-benzothiazol-2-yl)quinoxaline-6-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)quinoxaline-6-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and quinoxaline These two moieties are known for their significant biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-2-yl)quinoxaline-6-carboxamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring. This is followed by the cyclization of the resulting intermediate with quinoxaline derivatives. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as piperidine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(1,3-benzothiazol-2-yl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)quinoxaline-6-carboxamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)quinoxaline-6-carboxamide involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with DNA replication and protein synthesis in bacterial cells, leading to their death. In cancer cells, it can induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Benzothiazole derivatives: Known for their antimicrobial and anticancer activities.
Quinoxaline derivatives: Used in the development of antibiotics and anticancer agents.
Uniqueness: N-(1,3-benzothiazol-2-yl)quinoxaline-6-carboxamide stands out due to its combined structural features, which confer a unique set of biological activities. Its dual action on both bacterial and cancer cells makes it a versatile compound for therapeutic development .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)quinoxaline-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4OS/c21-15(10-5-6-11-13(9-10)18-8-7-17-11)20-16-19-12-3-1-2-4-14(12)22-16/h1-9H,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHISYIWUURHJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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